6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol
Description
6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol is a bifluorinated quinoline derivative featuring two interconnected quinoline moieties linked via a carbonyl group at position 3 of the primary quinoline ring. Each quinoline subunit contains a fluorine atom at position 6 and a hydroxyl group at position 4, which are critical for modulating electronic properties and intermolecular interactions such as hydrogen bonding.
Properties
IUPAC Name |
6-fluoro-3-(6-fluoro-4-oxo-1H-quinoline-3-carbonyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F2N2O3/c20-9-1-3-15-11(5-9)17(24)13(7-22-15)19(26)14-8-23-16-4-2-10(21)6-12(16)18(14)25/h1-8H,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJLGUCDQVWYRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview of Quinoline Scaffold Synthesis
The core structure of the target compound is based on quinoline, a nitrogen-containing heterocyclic aromatic system widely studied for its pharmacological relevance. Classical synthetic methods for quinolines include:
- Skraup synthesis (aniline and acrolein condensation)
- Friedländer synthesis (o-amino-benzaldehydes with ketones)
- Combes synthesis (anilines with 1,3-diketones)
These methods, while classical, often suffer from limitations such as harsh reaction conditions, low regioselectivity, and formation of side products. Therefore, modern approaches focus on transition metal-catalyzed and milder synthetic routes to improve yields and selectivity.
Transition Metal-Catalyzed Synthesis Approaches
Recent advances employ transition metal catalysis to construct quinoline derivatives efficiently, which is crucial for preparing complex bis-quinoline compounds like 6-fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol.
| Catalyst Type | Reaction Type | Key Features & Outcomes |
|---|---|---|
| Nickel-catalyzed | Sequential dehydrogenation and condensation | Uses α-2-aminoaryl alcohols with ketones; low catalyst loading; yields up to 93%; mild conditions (<100 °C) |
| Iridium-catalyzed | Transfer hydrogenative Friedländer synthesis | Uses [IrCp*Cl2]2/t-BuOK; atom-efficient; mild conditions; liberates H2 byproduct |
| Rhodium-catalyzed | Stepwise dimerization of 2-alkynylanilines | Enables synthesis of indoloquinolines; high atom economy; good functional group tolerance |
| Copper-catalyzed | Ullman-type domino reactions & Friedländer | Ligand-free protocols; moderate to excellent yields; microwave-assisted heating improves yields; regioselective |
These catalytic methods allow the formation of complex quinoline derivatives under milder, more environmentally friendly conditions compared to classical methods.
Specific Preparation Strategy for this compound
While direct literature on the exact preparation of this compound is limited, the compound can be inferred to be synthesized through the following general approach based on quinoline chemistry and carbonyl coupling:
Step 1: Synthesis of 6-fluoro-4-hydroxyquinoline derivatives
Fluoro-substituted hydroxyquinolines are typically prepared by modified Friedländer or Skraup reactions using fluoro-substituted anilines or ketones. The presence of fluorine at position 6 requires starting materials or intermediates bearing this substituent.Step 2: Formation of the bis-quinoline ketone linkage
The carbonyl bridge connecting two quinoline moieties at the 3-position likely involves a carbonylation or acylation reaction. This can be achieved by coupling two 6-fluoro-4-hydroxyquinolin-3-yl units via a methanone (carbonyl) linker, possibly through controlled oxidation or coupling reactions using reagents like acid chlorides or activated esters.Step 3: Purification and characterization
Due to the complexity and potential for side reactions, purification by chromatography and characterization by spectroscopic methods (NMR, MS, IR) is essential.
Data Table: Summary of Key Synthetic Parameters for Quinoline Derivatives
| Parameter | Typical Conditions / Values | Notes |
|---|---|---|
| Reaction Temperature | 80–120 °C (catalyst dependent) | Lower temperatures favored in metal-catalyzed methods |
| Catalyst Loading | 1–10 mol% | Nickel, iridium, rhodium, copper catalysts used |
| Solvents | DMF, DMSO, acetonitrile, toluene | Polar aprotic solvents commonly employed |
| Reaction Time | 6–24 hours | Microwave irradiation can reduce time |
| Yields | 50–95% | Dependent on substrate and catalyst system |
| Purification Techniques | Column chromatography, recrystallization | Necessary to isolate pure bis-quinoline ketones |
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydroquinoline compounds.
Scientific Research Applications
6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial DNA replication, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related fluoroquinoline derivatives, emphasizing substituent effects, synthesis strategies, and bioactivity.
Structural Analogues
Physicochemical Properties
- Lipophilicity: The target compound’s dual hydroxyl groups may reduce logP compared to CF₃- or biphenyl-substituted analogues (e.g., 6-Chloro-2-(trifluoromethyl)quinolin-4-ol, logP ~2.8) .
- Solubility: Hydroxyl groups enhance aqueous solubility relative to methyl or carboxylic acid derivatives (e.g., 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid) but may limit membrane permeability .
Biological Activity
6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
The compound is characterized by the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄F₂N₂O₃ |
| CAS Number | 1864072-59-2 |
| Molecular Weight | 358.33 g/mol |
Research indicates that compounds with a quinoline structure often exhibit significant biological activities due to their ability to interact with various biological targets. The specific mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Quinoline derivatives have been shown to inhibit enzymes critical for the survival of pathogens, such as HIV integrase and bacterial fatty acid synthesis pathways.
- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, potentially acting at early stages of viral replication.
- Antimicrobial Effects : The presence of fluorine in the molecular structure enhances lipophilicity, which may improve membrane penetration and increase antimicrobial efficacy.
Biological Activity Studies
A variety of studies have been conducted to evaluate the biological activity of this compound:
Antiviral Activity
In vitro studies have demonstrated that quinoline derivatives can inhibit viral replication. For instance, compounds similar to this compound showed promising results against dengue virus serotype 2 (DENV2), with half-maximal inhibitory concentrations (IC50) ranging from 0.49 µM to 3.03 µM, indicating significant antiviral potential .
Antimicrobial Activity
The compound's antimicrobial properties were assessed against various bacterial strains. The results indicated that derivatives with increased lipophilicity exhibited enhanced antibacterial activity, with inhibition zones reported as high as 25 mm against resistant strains such as Klebsiella pneumoniae .
Case Studies
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of quinoline derivatives on HeLa cells and primary mouse fibroblasts. The results indicated low cytotoxicity at concentrations up to 200 µM, suggesting a favorable therapeutic index .
- Inhibition of HIV Integrase : Research focusing on similar quinoline compounds demonstrated effective inhibition of HIV integrase activity, supporting the potential use of this compound in antiviral therapies .
Summary Table of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for 6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol?
Answer:
The synthesis typically involves multi-step organic reactions, including condensation, fluorination, and carbonyl coupling. A common approach involves:
Quinoline Core Formation : Starting with substituted anilines, cyclization via the Gould-Jacobs reaction under acidic conditions generates the hydroxyquinoline scaffold.
Fluorination : Selective fluorination at the 6-position is achieved using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride).
Carbonyl Coupling : The 3-carboxyl group is activated (e.g., via mixed anhydride or HOBt/DCC coupling) for conjugation with the second quinoline unit.
Key challenges include regioselectivity in fluorination and minimizing side reactions during coupling. Reaction optimization often requires temperature control (e.g., reflux in dioxane/acetic acid mixtures) and inert atmospheres .
Basic: How can spectroscopic methods (NMR, X-ray crystallography) be applied to characterize this compound?
Answer:
- 1H/13C NMR :
- Hydroxy protons (4-OH) appear as broad singlets (~δ 12-14 ppm). Fluorine substitution deshields adjacent protons, causing distinct splitting patterns (e.g., 6-F shifts C-5/C-7 protons downfield).
- Carbonyl signals (C=O) resonate at ~δ 165-175 ppm in 13C NMR.
- X-ray Crystallography :
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?
Answer:
- Modifications to Enhance Bioactivity :
- Fluorine Positioning : Fluorine at C-6 enhances electronegativity and membrane permeability; analogs with dual fluorination (C-6 and C-3') show improved antimicrobial potency .
- Heterocyclic Appendages : Introducing thiazole or thiazolidinone moieties (via thiourea intermediates) can increase binding to bacterial DNA gyrase. For example, thiazole derivatives exhibit MIC values ≤1 µg/mL against S. aureus .
- Methodology :
Advanced: How can researchers resolve contradictions in reported biological activity data for quinoline derivatives?
Answer:
- Controlled Variables :
- Data Interpretation :
Methodological: What experimental design considerations are critical for long-term stability studies of this compound?
Answer:
- Split-Plot Designs :
- Analytical Metrics :
Computational: How can in silico methods optimize the pharmacokinetic profile of this compound?
Answer:
- ADMET Prediction :
- Molecular Dynamics (MD) :
Theoretical: How can researchers integrate this compound into a conceptual framework for antimicrobial drug discovery?
Answer:
- Link to Existing Theories :
- Methodological Alignment :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
